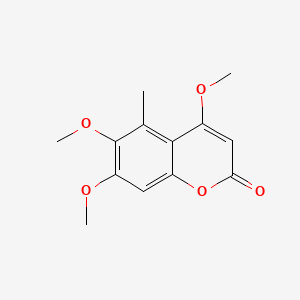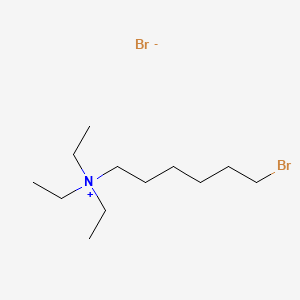
6-Bromohexyltriethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromohexyltriethylammonium bromide is a quaternary ammonium compound with the molecular formula C12H27Br2N. It is commonly used in organic synthesis and as an ionic liquid in catalysis. This compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a triethylammonium group.
Preparation Methods
The synthesis of 6-Bromohexyltriethylammonium bromide typically involves the alkylation of triethylamine with 6-bromohexyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
6-Bromohexyltriethylammonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming hexyltriethylammonium bromide
Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromohexyltriethylammonium bromide has diverse applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Catalysis: The compound serves as an ionic liquid in catalytic processes, enhancing reaction rates and selectivity.
Biological Studies: It is employed in studies involving cell membrane permeability and ion transport.
Industrial Applications: The compound is used in the production of surfactants and as a phase transfer catalyst
Mechanism of Action
The mechanism of action of 6-Bromohexyltriethylammonium bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and ion transport. It also interacts with specific molecular targets, such as ion channels and transporters, modulating their activity .
Comparison with Similar Compounds
6-Bromohexyltriethylammonium bromide can be compared with other quaternary ammonium compounds such as:
6-Bromohexyltrimethylammonium bromide: Similar in structure but with a trimethylammonium group instead of a triethylammonium group.
Hexamethylene-1,6-bis(trimethylammonium bromide): Contains two trimethylammonium groups connected by a hexamethylene chain.
Hexyltriethylammonium bromide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions
These compounds share similar properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
6-bromohexyl(triethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrN.BrH/c1-4-14(5-2,6-3)12-10-8-7-9-11-13;/h4-12H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPZNVBPHMFWPG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCCBr.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675727 |
Source


|
| Record name | 6-Bromo-N,N,N-triethylhexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161097-76-3 |
Source


|
| Record name | 6-Bromo-N,N,N-triethylhexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
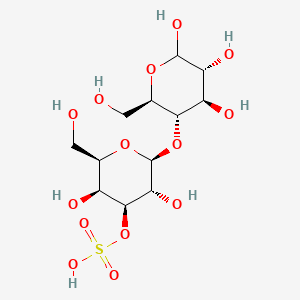



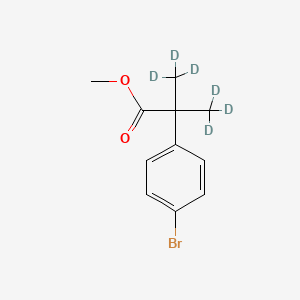


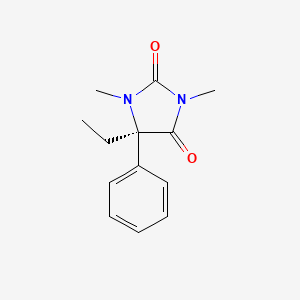

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)


